molecular formula C23H24N2O4S2 B2797909 N-benzyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide CAS No. 476665-37-9

N-benzyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide

Cat. No.: B2797909
CAS No.: 476665-37-9
M. Wt: 456.58
InChI Key: QPVQZBOINHEGIJ-ZHZULCJRSA-N
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Description

This compound belongs to the 1,3-thiazolidin-4-one class, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Key structural features include:

  • 4-Ethoxyphenylmethylidene group: Aromatic substitution at C5 with an ethoxy (–OCH₂CH₃) group at the para position, influencing electronic and steric properties.
  • N-benzyl-N-(2-hydroxyethyl)acetamide side chain: A dual substitution on the acetamide nitrogen, combining hydrophobic (benzyl) and hydrophilic (2-hydroxyethyl) moieties, which may enhance solubility and target affinity.

Properties

IUPAC Name

N-benzyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c1-2-29-19-10-8-17(9-11-19)14-20-22(28)25(23(30)31-20)16-21(27)24(12-13-26)15-18-6-4-3-5-7-18/h3-11,14,26H,2,12-13,15-16H2,1H3/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVQZBOINHEGIJ-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)N(CCO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)N(CCO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The 4-ethoxyphenyl group in the target compound balances electron donation and steric bulk compared to smaller (–OCH₃) or bulkier (–Br) substituents.
  • Halogenated analogs (e.g., 3-bromophenyl) may exhibit stronger intermolecular interactions (e.g., halogen bonding) but reduced solubility .
2.2 Variations in the Acetamide Side Chain
Compound Acetamide Substitution Hydrophobic/Hydrophilic Balance Reference
Target Compound N-Benzyl, N-(2-hydroxyethyl) Balanced (hydrophobic + hydrophilic)
2-[(5Z)-5-Benzylidene...acetamide analogs N-(2-Methylphenyl) Hydrophobic-dominated
2-[(5Z)-5-(3-Bromophenyl)...acetamide N-(2-Phenylethyl) Hydrophobic (aromatic + alkyl chain)
N-(2-Hydroxyphenyl)-2-[(5E)-...acetamide N-(2-Hydroxyphenyl) Hydrophilic (–OH)

Key Observations :

  • The N-(2-hydroxyethyl) group in the target compound introduces polarity, likely improving aqueous solubility compared to purely hydrophobic substitutions (e.g., N-phenylethyl) .
  • Hydrophilic substitutions (e.g., –OH in ) may enhance binding to polar targets but reduce membrane permeability.

Q & A

Q. What are the recommended strategies for optimizing the synthetic yield of this compound?

The synthesis of this compound typically involves a multi-step process, including:

  • Condensation : Reaction of 4-ethoxybenzaldehyde with thiazolidine-2,4-dione under basic conditions (e.g., piperidine or triethylamine) to form the benzylidene intermediate .
  • Acetylation : Coupling the intermediate with N-benzyl-N-(2-hydroxyethyl)acetamide using coupling agents like DCC (dicyclohexylcarbarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
  • Reaction Optimization : Control temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance reaction efficiency. Microwave-assisted synthesis may reduce reaction time .

Key Parameters :

StepCatalyst/SolventTemperatureYield Range
CondensationPiperidine/EtOH70°C60–75%
AcetylationEDCI/DCMRT40–55%

Q. Which characterization techniques are critical for confirming the compound’s structural integrity?

  • NMR Spectroscopy : Use 1H and 13C NMR to verify the Z-configuration of the benzylidene moiety and the presence of the thiazolidinone ring. Key signals include:
  • Thiazolidinone carbonyl at δ ~170–175 ppm (13C) .
  • Ethoxy group protons at δ ~1.3–1.5 ppm (triplet, CH3) and δ ~4.0–4.2 ppm (quartet, CH2) .
    • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+) and rule out impurities .
    • X-ray Crystallography : For absolute stereochemical confirmation, though this requires high-purity crystals .

Q. How can researchers assess the compound’s in vitro biological activity?

  • Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases or proteases) using fluorescence-based or colorimetric substrates. IC50 values should be calculated with dose-response curves (e.g., 0.1–100 µM) .
  • Cell Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity. Include positive controls (e.g., doxorubicin) and validate via triplicate experiments .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Solubility Issues : Pre-dissolve the compound in DMSO (<0.1% final concentration) and confirm stability via HPLC .
  • Structural Confirmation : Re-analyze batch purity via LC-MS and compare with literature spectra to rule out degradation .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent Variation : Modify the 4-ethoxyphenyl group (e.g., replace ethoxy with methoxy or halogens) and assess changes in activity .
  • Core Modifications : Replace the thiazolidinone ring with oxazolidinone or rhodanine and compare pharmacodynamic profiles .
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity trends with binding poses in target proteins .

Example SAR Findings :

ModificationActivity Trend (IC50)Target
4-Methoxy substitution2.5 µM (↑ 10x vs. ethoxy)Kinase X
Thiazolidinone → RhodanineInactiveProtease Y

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Pharmacokinetics :
  • Administer orally (10–50 mg/kg) to rodents and measure plasma concentration via LC-MS/MS. Key parameters: Cmax, Tmax, t1/2 .
  • Assess blood-brain barrier penetration using brain-plasma ratio calculations .
    • Toxicity :
  • Acute toxicity: Single-dose studies in mice (OECD 423).
  • Subchronic toxicity: 28-day repeated dosing with histopathology .

Q. How can researchers address chemical instability under physiological conditions?

  • pH Stability : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC. Thiazolidinone rings may hydrolyze at acidic pH .
  • Formulation Strategies : Use cyclodextrin inclusion complexes or lipid nanoparticles to enhance stability in aqueous media .

Q. What strategies improve selectivity against off-target isoforms?

  • Isoform-Specific Assays : Test against related isoforms (e.g., kinase X vs. kinase Z) using recombinant proteins .
  • Computational Screening : Perform molecular dynamics simulations to identify residues critical for isoform selectivity .

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